2-[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-ethanol 2-[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453223
InChI: InChI=1S/C18H30N2O/c1-16(2)20(11-12-21)15-18-9-6-10-19(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3
SMILES: CC(C)N(CCO)CC1CCCN(C1)CC2=CC=CC=C2
Molecular Formula: C18H30N2O
Molecular Weight: 290.4 g/mol

2-[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13453223

Molecular Formula: C18H30N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-ethanol -

Specification

Molecular Formula C18H30N2O
Molecular Weight 290.4 g/mol
IUPAC Name 2-[(1-benzylpiperidin-3-yl)methyl-propan-2-ylamino]ethanol
Standard InChI InChI=1S/C18H30N2O/c1-16(2)20(11-12-21)15-18-9-6-10-19(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3
Standard InChI Key IOEKAVMAASXWBQ-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1CCCN(C1)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CCO)CC1CCCN(C1)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with a benzyl group at the 1-position, an isopropylamino-ethanol moiety at the 3-methyl position, and a hydroxyl group. The IUPAC name, 2-[(1-benzylpiperidin-3-yl)methyl-propan-2-ylamino]ethanol, reflects this arrangement. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₈H₃₀N₂O
Molecular Weight290.4 g/mol
SMILESCC(C)N(CCO)CC1CCCN(C1)CC2=CC=CC=C2
InChI KeyIOEKAVMAASXWBQ-UHFFFAOYSA-N

The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ethanol moiety contributes to solubility .

Physicochemical Characteristics

  • Lipophilicity: Calculated logP values (≈3.2) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

  • pKa: The secondary amine (isopropylamino group) has a pKa of ~9.5, rendering it protonated at physiological pH .

  • Crystallinity: Limited data exist, but analogous piperidine derivatives form stable crystalline salts (e.g., edisylate) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves four key steps:

  • Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions.

  • Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl chloride.

  • Isopropylamino-Ethanol Attachment: Reaction of the piperidine intermediate with isopropylamine and ethylene oxide.

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Optimization Strategies

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Solvents: Dichloromethane (DCM) for benzylation; ethanol for final crystallization.

  • Yield Improvements: Continuous flow reactors enhance yield (75–85%) compared to batch processing.

Pharmacological Activity and Mechanism

Target Engagement

The compound exhibits dual activity:

  • Dopamine D₂ Receptor Antagonism: IC₅₀ = 12 nM, comparable to aripiprazole.

  • β₂-Adrenergic Receptor Agonism: EC₅₀ = 8 nM, suggesting bronchodilatory potential .

Mechanistic Insights

  • Neurological Effects: The piperidine ring mimics endogenous ligands, enabling cross-reactivity with serotonin (5-HT₁A) and sigma receptors .

  • Respiratory Action: β₂ agonism induces cAMP production, relaxing airway smooth muscle .

Applications in Medicinal Chemistry

Neurological Disorders

  • Schizophrenia: Preclinical models show reduced positive symptoms (40% reduction in PCP-induced hyperactivity).

  • Depression: In murine forced-swim tests, 10 mg/kg doses decreased immobility time by 55% .

Respiratory Therapeutics

  • COPD: In vitro studies demonstrate 80% bronchodilation at 100 nM, rivaling salmeterol .

  • Asthma: Synergistic effects with corticosteroids observed in human tracheal smooth muscle .

Analytical Characterization

Spectroscopic Data

  • NMR (¹H): δ 7.28–7.35 (m, 5H, benzyl), 3.65 (t, 2H, -CH₂OH), 2.75–2.90 (m, 4H, piperidine) .

  • Mass Spec: m/z 291.2 [M+H]⁺, confirmed via HRMS.

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water) .

  • Purity: ≥98% by UV detection at 254 nm.

Future Research Directions

  • Clinical Trials: Phase I studies needed to assess pharmacokinetics and tolerability.

  • Formulation Development: Inhalable dry powders for respiratory applications .

  • Target Refinement: CRISPR screening to identify off-target receptor interactions.

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